4-[4-(Dimethylamino)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione 4-[4-(Dimethylamino)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Brand Name: Vulcanchem
CAS No.: 642462-59-7
VCID: VC16889801
InChI: InChI=1S/C10H12N4S/c1-13(2)8-3-5-9(6-4-8)14-7-11-12-10(14)15/h3-7H,1-2H3,(H,12,15)
SMILES:
Molecular Formula: C10H12N4S
Molecular Weight: 220.30 g/mol

4-[4-(Dimethylamino)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

CAS No.: 642462-59-7

Cat. No.: VC16889801

Molecular Formula: C10H12N4S

Molecular Weight: 220.30 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(Dimethylamino)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione - 642462-59-7

Specification

CAS No. 642462-59-7
Molecular Formula C10H12N4S
Molecular Weight 220.30 g/mol
IUPAC Name 4-[4-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C10H12N4S/c1-13(2)8-3-5-9(6-4-8)14-7-11-12-10(14)15/h3-7H,1-2H3,(H,12,15)
Standard InChI Key GFVDUPMVOCZPFO-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=C(C=C1)N2C=NNC2=S

Introduction

Chemical Structure and Physicochemical Properties

The compound’s core structure consists of a 1,2,4-triazole ring substituted at the 4-position with a 4-(dimethylamino)phenyl group and a thione (-S) group at the 3-position. This arrangement confers distinct electronic and steric properties, influencing its reactivity and biological interactions. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₀H₁₂N₄S
Molecular Weight220.30 g/mol
Melting PointNot reported
SolubilitySoluble in polar aprotic solvents (e.g., DMF)
logP (Partition Coefficient)Estimated 2.1–2.5

The dimethylamino group enhances solubility in organic solvents and may facilitate membrane permeability, a critical factor in drug bioavailability . Spectroscopic characterization via IR and NMR reveals signature peaks:

  • IR (KBr): 1590–1520 cm⁻¹ (C=N triazole stretch), 1170 cm⁻¹ (C-S stretch) .

  • ¹H NMR (CDCl₃): δ 2.82 (s, dimethylamino -N(CH₃)₂), 6.46–8.50 (aromatic protons) .

Synthesis and Optimization Strategies

Synthesis of 4-[4-(Dimethylamino)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically follows a multi-step pathway involving hydrazine derivatives and cyclization reactions :

Key Synthetic Routes

  • Hydrazinolysis of Carboxylic Acid Derivatives:

    • Starting with 4-(dimethylamino)benzoic acid, esterification yields the corresponding ethyl ester, which undergoes hydrazinolysis to form the hydrazide .

    • Reaction with carbon disulfide (CS₂) in alkaline medium promotes cyclization to the triazole-3-thione core .

  • Solvent and Condition Optimization:

    • Dimethylformamide (DMF) is preferred for enhancing reactant solubility and reaction homogeneity.

    • Yields range from 50% to 70%, depending on temperature and catalyst use .

Challenges in Synthesis

  • Byproduct Formation: Competing reactions may generate undesired isomers, necessitating careful chromatographic purification .

  • Sensitivity to Moisture: The thione group is prone to oxidation, requiring inert atmosphere handling .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound exhibits notable activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida tropicalis), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL . Its mechanism involves:

  • Non-covalent Protein Binding: The thione sulfur and triazole nitrogen atoms coordinate with microbial enzyme active sites, disrupting cell wall synthesis .

  • Synergy with Existing Antibiotics: Enhanced efficacy observed in combination with fluconazole against resistant Candida strains .

Metabolic Pathways and Pharmacokinetics

In vivo studies on structurally analogous triazole-3-thiones reveal complex metabolism :

Major Metabolic Transformations

  • Acetylation: Formation of 5-(4-acetylaminophenyl) derivatives via hepatic acetyltransferases .

  • Nitro Reduction: Conversion of nitro groups to amines, observed in rat models .

Pharmacokinetic Parameters (Rat Model)

ParameterValue
Tₘₐₓ2–4 hours
Elimination Half-life8–12 hours
Bioavailability~40% (oral)

Metabolites are excreted primarily in urine, with <5% fecal elimination .

Analytical Characterization Techniques

Spectroscopic Methods

  • IR Spectroscopy: Confirms thione (-C=S) and triazole ring vibrations .

  • NMR Spectroscopy: ¹H and ¹³C NMR elucidate substituent environments and regiochemistry .

Chromatographic Analysis

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve parent compound and metabolites .

Future Directions and Applications

Drug Development Opportunities

  • Antimicrobial Adjuvants: Combinatorial therapies to overcome antibiotic resistance .

  • Targeted Cancer Therapies: Functionalization with tumor-homing peptides for selective delivery .

Unanswered Research Questions

  • In Vivo Toxicity Profiles: Long-term safety studies in mammalian models are lacking.

  • Resistance Mechanisms: Potential microbial resistance pathways remain unexplored.

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